molecular formula C11H11ClN2O2 B2582594 Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 59128-02-8

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B2582594
CAS No.: 59128-02-8
M. Wt: 238.67
InChI Key: JZTURCHIBDOZFO-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate ( 59128-02-8) is a high-value chemical building block with a molecular formula of C11H11ClN2O2 and a molecular weight of 238.67 . This ester is a key synthetic intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of various imidazo[1,2-a]pyridine derivatives. The compound serves as a versatile precursor; for instance, it can be hydrolyzed to produce (6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 59128-13-1), another important scaffold for further derivatization . The core imidazo[1,2-a]pyridine structure is of significant research interest due to its widespread presence in molecules with proven biological activity. Researchers utilize this compound under dry storage conditions, typically between 2-8°C, to ensure its stability . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling guidelines. This compound has hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)5-9-7-14-6-8(12)3-4-10(14)13-9/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTURCHIBDOZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=C(C=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate typically involves the reaction of 2-aminopyridine with α-bromoacetate under basic conditions to form the imidazo[1,2-a]pyridine core. The chloro substituent is introduced via a halogenation reaction using reagents such as N-chlorosuccinimide (NCS). The final esterification step involves the reaction of the resulting acid with ethanol in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The chloro substituent and imidazo[1,2-a]pyridine ring play crucial roles in binding to active sites, thereby modulating the activity of the target. The compound can inhibit enzyme activity by forming stable complexes, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate with structurally related imidazo[1,2-a]pyridine derivatives, focusing on molecular properties, synthetic applications, and biological relevance.

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Physical/Chemical Properties Biological/Pharmacological Notes
This compound C₁₁H₁₁ClN₂O₂ ~238.67 6-Cl, ethyl ester Not explicitly reported; inferred moderate lipophilicity Intermediate for N-substituted acetamides
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-acetate C₁₁H₁₁BrN₂O₂ 283.125 6-Br, ethyl ester Higher molar mass; likely reduced solubility Used in Suzuki couplings for functionalization
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate C₁₁H₁₀Cl₂N₂O₂ 273.12 6-Cl, 8-Cl, ethyl ester Density: 1.43 g/cm³; m.p. 92–93°C Enhanced electrophilicity for nucleophilic substitutions
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate C₁₉H₂₀N₂O₂ 308.38 6-Me, p-tolyl, ethyl ester Larger aromatic system; higher molecular weight Potential for improved binding affinity in drug design
Ethyl 2-(3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl)acetate C₁₁H₁₁BrN₃O₂ ~298.13 3-NH₂, 6-Br, ethyl ester Amino group enhances solubility and reactivity Precursor for targeted kinase inhibitors

Structural and Functional Differences

Halogen Substituents: The chloro substituent in the target compound (vs. The dichloro derivative exhibits higher density and melting point, attributed to increased molecular symmetry and intermolecular halogen interactions.

Aromatic Modifications :

  • The p-tolyl -substituted analog introduces a bulky aromatic group, increasing molecular weight and likely enhancing π-π stacking interactions in biological targets.

Functional Group Effects: The amino group in improves aqueous solubility and provides a site for further derivatization (e.g., amide bond formation), contrasting with the electron-withdrawing chloro group in the target compound.

Biological Activity

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in drug development.

  • Molecular Formula : C₁₁H₁₁ClN₂O₂
  • Molecular Weight : Approximately 238.67 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine core with a chloro substituent, which is crucial for its biological activity.

Biological Activity

This compound exhibits various biological activities that make it a candidate for further research in therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics.
  • Anticancer Properties : Research has suggested that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, particularly those related to autoimmune diseases.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The chloro substituent and the imidazo ring facilitate binding to the active sites of enzymes, inhibiting their activity.
  • Modulation of Cellular Pathways : By inhibiting enzyme activity, the compound can alter downstream signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study evaluated the effects of this compound on various cancer cell lines (e.g., breast and colon cancer). Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)12.5
    HCT116 (Colon)15.3
  • Antimicrobial Activity : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
    BacteriaMIC (µg/mL)Reference
    Staphylococcus aureus32
    Escherichia coli64
  • Enzyme Inhibition : Research focused on its inhibition of Bruton’s tyrosine kinase (Btk), relevant in autoimmune diseases. The compound demonstrated effective inhibition at low micromolar concentrations.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of Imidazo Core : Reaction of 2-aminopyridine with α-bromoacetate under basic conditions.
  • Chloro Substitution : Introduction of the chloro group using N-chlorosuccinimide.
  • Esterification : Final reaction with ethanol in the presence of an acid catalyst.

Q & A

Q. What are the primary synthetic routes for Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via a one-pot method involving cyclocondensation of 6-chloro-2-aminopyridine with ethyl bromoacetate or α-haloketones. Key steps include:

  • Use of DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent under mild conditions (60–80°C, 6–12 hours) to form the imidazo[1,2-a]pyridine core .
  • Optimization of solvent (e.g., ethanol, DMF) and base (e.g., K₂CO₃) to achieve yields of 65–85%. Excess ethyl bromoacetate (1.2–1.5 equiv.) improves regioselectivity .
  • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Key signals include the ethyl ester quartet (δ 4.1–4.3 ppm, -OCH₂CH₃) and aromatic protons (δ 7.5–8.2 ppm) for the imidazo[1,2-a]pyridine ring .
  • IR Spectroscopy : Ester carbonyl stretch at ~1740 cm⁻¹ and C-Cl vibration at 650–750 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 269.07 ([M+H]⁺) confirms the molecular formula C₁₁H₁₀ClN₂O₂ .

Q. What are the common chemical transformations of this compound, and which reagents drive these reactions?

  • Nucleophilic Aromatic Substitution : Chlorine at C6 reacts with amines (e.g., piperidine) or thiols in DMF at 100°C to yield analogs with modified bioactivity .
  • Ester Hydrolysis : NaOH/EtOH (reflux, 4 hours) converts the ester to a carboxylic acid, enabling further conjugation .
  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce biaryl motifs for drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its bromo-substituted analog?

  • Comparative SAR Studies : Test both compounds against shared targets (e.g., EGFR, COX-2) using enzymatic assays. For example, the chloro analog may exhibit 20% higher EGFR binding affinity due to electronegativity differences .
  • Molecular Dynamics Simulations : Model interactions with active sites to identify steric/electronic effects of halogen substitution .
  • Metabolic Stability Assays : Compare microsomal half-lives to assess if bromine’s larger size improves resistance to oxidative degradation .

Q. What computational methods predict the reactivity of the chloro substituent in further derivatization?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electrostatic potential maps, highlighting nucleophilic attack sites at C6 .
  • Docking Studies : Use AutoDock Vina to screen derivatives against kinase targets (e.g., CDK2), prioritizing substituents that enhance hydrogen bonding .
  • Hammett σ Constants : Correlate substituent effects (Cl σₚ = +0.23) with reaction rates in SNAr transformations .

Q. How can SHELX programs improve crystallographic analysis of derivatives?

  • Structure Solution : Use SHELXD for phase determination from X-ray data (Mo-Kα, λ = 0.71073 Å) to resolve disordered ester groups .
  • Refinement : Apply SHELXL with anisotropic displacement parameters and Hirshfeld surface analysis to validate hydrogen-bonding networks .
  • Twinned Data Handling : For challenging crystals, employ SHELXL’s TWIN/BASF commands to refine twin fractions .

Q. What strategies optimize the synthesis of N-substituted acetamide derivatives for anticancer screening?

  • Stepwise Functionalization : React the ethyl ester with hydrazine to form a hydrazide intermediate, then couple with acyl chlorides (e.g., benzoyl chloride) using EDCI/HOBt .
  • Microwave-Assisted Synthesis : Reduce reaction times from 12 hours to 30 minutes by heating at 120°C in DMF, improving yields to >90% .
  • High-Throughput Screening : Use parallel synthesis in 96-well plates to generate libraries for cytotoxicity assays (e.g., MTT against MCF-7 cells) .

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